molecular formula C23H13F3N2O2 B11215142 7-(acridin-9-ylamino)-4-(trifluoromethyl)-2H-chromen-2-one

7-(acridin-9-ylamino)-4-(trifluoromethyl)-2H-chromen-2-one

Cat. No.: B11215142
M. Wt: 406.4 g/mol
InChI Key: HLPYQPCDBFDTTQ-UHFFFAOYSA-N
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Description

7-(acridin-9-ylamino)-4-(trifluoromethyl)-2H-chromen-2-one is a complex organic compound that has garnered significant interest in the scientific community due to its unique structural properties and potential applications in various fields, including medicinal chemistry and materials science. The compound features an acridine moiety linked to a chromenone structure, with a trifluoromethyl group enhancing its chemical stability and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(acridin-9-ylamino)-4-(trifluoromethyl)-2H-chromen-2-one typically involves a multi-step process. One common method starts with the preparation of the acridine derivative, followed by its coupling with a chromenone precursor. The reaction conditions often include the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the coupling reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

7-(acridin-9-ylamino)-4-(trifluoromethyl)-2H-chromen-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). Solvents like acetonitrile and methanol are often employed to dissolve the compound and facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while substitution reactions could produce a variety of functionalized acridine-chromenone compounds .

Scientific Research Applications

Chemistry

In chemistry, 7-(acridin-9-ylamino)-4-(trifluoromethyl)-2H-chromen-2-one is used as a building block for synthesizing more complex molecules.

Biology and Medicine

The compound has shown promise in biological and medicinal research, particularly as an anticancer agent. Studies have demonstrated its ability to inhibit the growth of cancer cells by intercalating into DNA and disrupting cellular processes . Additionally, its fluorescent properties make it useful in imaging and diagnostic applications .

Industry

In the industrial sector, this compound is explored for its potential in developing new materials with enhanced optical and electronic properties. Its stability and reactivity make it a valuable component in the design of advanced materials .

Mechanism of Action

The mechanism of action of 7-(acridin-9-ylamino)-4-(trifluoromethyl)-2H-chromen-2-one involves its interaction with DNA and other cellular targets. The acridine moiety intercalates into the DNA helix, disrupting replication and transcription processes. This leads to cell cycle arrest and apoptosis in cancer cells . The compound also affects various signaling pathways, contributing to its anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(acridin-9-ylamino)-4-(trifluoromethyl)-2H-chromen-2-one stands out due to its trifluoromethyl group, which enhances its chemical stability and biological activity. This unique feature makes it a promising candidate for further development in various scientific and industrial applications .

Properties

Molecular Formula

C23H13F3N2O2

Molecular Weight

406.4 g/mol

IUPAC Name

7-(acridin-9-ylamino)-4-(trifluoromethyl)chromen-2-one

InChI

InChI=1S/C23H13F3N2O2/c24-23(25,26)17-12-21(29)30-20-11-13(9-10-14(17)20)27-22-15-5-1-3-7-18(15)28-19-8-4-2-6-16(19)22/h1-12H,(H,27,28)

InChI Key

HLPYQPCDBFDTTQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC4=CC5=C(C=C4)C(=CC(=O)O5)C(F)(F)F

Origin of Product

United States

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